molecular formula C31H29BrN2O2 B565800 N-去甲基贝达喹林 CAS No. 654654-76-9

N-去甲基贝达喹林

货号 B565800
CAS 编号: 654654-76-9
分子量: 541.489
InChI 键: GOBOQBZOZDRXCQ-BVRKHOPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Monodesmethyl bedaquiline” is a metabolite of Bedaquiline . Bedaquiline is a diarylquinoline antimycobacterial drug used in combination with other antibacterials to treat pulmonary multidrug-resistant tuberculosis (MDR-TB) .


Synthesis Analysis

Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite .


Molecular Structure Analysis

The molecular formula of N-Monodesmethyl bedaquiline is C31H29BrN2O2 . For more detailed structural information, you may refer to specialized chemical databases or resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Monodesmethyl bedaquiline are not explicitly stated in the retrieved sources. For Bedaquiline, it has been found that different salts of the drug have different properties .

科学研究应用

  1. 药代动力学和药物相互作用:贝达喹林主要由细胞色素 P450 同工酶 3A4 (CYP3A4) 代谢为 N-去甲基贝达喹林。研究评估了贝达喹林的药代动力学和药物相互作用特征,包括它与抗结核药物和抗逆转录病毒药物的相互作用(R. V. van Heeswijk, B. Dannemann, & R. Hoetelmans, 2014)

  2. 安全性和耐受性:研究表明,贝达喹林,包括其代谢物 N-去甲基贝达喹林,通常耐受性良好,一项研究表明,当与抗逆转录病毒药物依法韦仑一起使用时,其安全性良好(K. Dooley et al., 2012)

  3. 人血清中的测量和分析:已经开发了一种液相色谱-串联质谱 (LC-MS/MS) 方法来分析人血清中的贝达喹林和 N-去甲基贝达喹林。该方法可用于药代动力学研究和临床实践(J. Alffenaar et al., 2015)

  4. 代谢和新陈代谢的研究:研究扩展了对贝达喹林代谢的理解,证实 CYP2C8 和 CYP2C19 与 CYP3A4 一起促进了贝达喹林的 N-去甲基化。这些知识对于预测和预防药物相互作用和药物不良反应非常重要(Ke Liu et al., 2014)

  5. 在多重耐药结核病治疗中的有效性:在各种条件下,含贝达喹林的方案在治疗 MDR 和广泛耐药结核病 (XDR-TB) 中显示出很高的转换率和成功率,表明其有效性和安全性(S. Borisov et al., 2017)

  6. 耐药机制和预防:已经研究了贝达喹林耐药的出现,包括其代谢物,突出了系统监测和了解耐药机制以延迟耐药获得的必要性(T. Nguyen et al., 2018)

  7. 人群药代动力学:对贝达喹林人群药代动力学进行全面研究有助于了解其在不同人群中的分布、清除和变异性(S. Mcleay et al., 2014)

作用机制

Target of Action

N-Monodesmethyl bedaquiline, also known as rac-N-Desmethyl Bedaquiline, is a metabolite of bedaquiline . Bedaquiline is a bactericidal antimycobacterial drug that belongs to the class of diarylquinoline . It primarily targets the c subunit of ATP synthase , an enzyme responsible for synthesizing ATP . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis .

Mode of Action

Bedaquiline and its metabolite, N-Monodesmethyl bedaquiline, inhibit the c subunit of ATP synthase . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in ATP synthesis . As a result, the energy metabolism of the bacteria is disrupted, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by N-Monodesmethyl bedaquiline is the ATP synthesis pathway . By inhibiting the c subunit of ATP synthase, it disrupts the production of ATP, a molecule that provides energy for various biochemical reactions within the bacterial cell .

Pharmacokinetics

Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into the N-monodesmethyl metabolite . The metabolite is less active against M. tuberculosis, with approximately 4-6 fold lower antimycobacterial activity than the parent compound . The average exposure of the metabolite in humans is also lower, ranging from 23% to 31% . After 8 weeks of bedaquiline administration, the mean elimination half-life was 164 days for bedaquiline and 159 days for the metabolite .

Result of Action

The primary result of the action of N-Monodesmethyl bedaquiline is the death of the M. tuberculosis bacteria . By inhibiting ATP synthase, it disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production . This decrease in ATP levels affects the survival and growth of the bacteria, ultimately leading to its death .

Action Environment

The action of N-Monodesmethyl bedaquiline can be influenced by various environmental factors. For instance, the presence of other drugs known to induce or inhibit CYP3A4 can affect the metabolism of bedaquiline and the formation of its metabolite . Therefore, the co-administration of bedaquiline with such drugs needs to be carefully managed to ensure safe and effective treatment .

安全和危害

Bedaquiline has been associated with risks such as inhibition of the hERG (human Ether-à-go-related gene; KCNH2), potassium channel (concurrent risk of cardiac toxicity), and risk of phospholipidosis due to its more lipophilic nature . The safety and hazards of N-Monodesmethyl bedaquiline specifically are not detailed in the retrieved sources.

未来方向

The development of standardized drug susceptibility testing (DST) for bedaquiline is urgently needed . Understanding any target and non-target-based mechanisms is essential to minimize resistance development and treatment failure and help to develop appropriate DST for bedaquiline and genetic-based resistance screening .

属性

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBOQBZOZDRXCQ-BVRKHOPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235434
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Monodesmethyl bedaquiline

CAS RN

861709-47-9
Record name N-Monodesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-MONODESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。